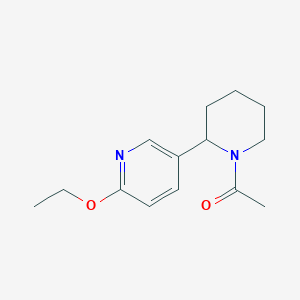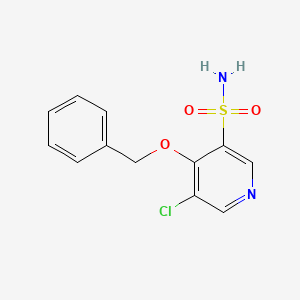
4-(Benzyloxy)-5-chloropyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(苄氧基)-5-氯吡啶-3-磺酰胺是一种有机化合物,属于磺酰胺类。该化合物以吡啶环上连接的苄氧基、氯原子和磺酰胺基团为特征。
准备方法
合成路线和反应条件
4-(苄氧基)-5-氯吡啶-3-磺酰胺的合成通常涉及多个步骤。一种常用的方法包括以下步骤:
氯化: 在吡啶环上添加氯原子。
这些步骤中的每一个都需要特定的试剂和条件。例如,苄基化可以使用苄基氯在碱的存在下进行,而氯化可能涉及使用亚硫酰氯或类似的氯化剂。磺酰胺化通常涉及中间体化合物在酸性或碱性条件下与磺酰胺试剂反应。
工业生产方法
4-(苄氧基)-5-氯吡啶-3-磺酰胺的工业生产可能涉及类似的合成路线,但规模更大。该过程针对产量、纯度和成本效益进行优化。先进的技术,如连续流动合成和自动反应监测,可用于提高效率和可扩展性。
化学反应分析
反应类型
4-(苄氧基)-5-氯吡啶-3-磺酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除或改变特定的官能团。
取代: 氯原子和磺酰胺基团可以通过亲核或亲电取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 氢氧化钠 (NaOH) 或盐酸 (HCl) 等试剂可以促进取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能会产生磺酸,而还原可能会产生胺或醇。取代反应会导致具有不同官能团的多种衍生物。
科学研究应用
4-(苄氧基)-5-氯吡啶-3-磺酰胺在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建块,并在各种有机反应中用作试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它用于开发新材料,并作为制药和农用化学品生产的中间体。
作用机制
4-(苄氧基)-5-氯吡啶-3-磺酰胺的作用机制涉及其与特定分子靶标的相互作用。已知磺酰胺基团通过模拟天然底物的结构来抑制某些酶的活性。这种抑制可以破坏重要的生化途径,从而产生所需的治疗效果。苄氧基和氯基团也可能通过增强其与目标酶的结合亲和力和特异性来促进化合物的整体活性。
相似化合物的比较
类似化合物
4-(苄氧基)苯酚: 结构相似,但缺少氯和磺酰胺基团。
5-氯吡啶-3-磺酰胺: 相似,但没有苄氧基。
4-(苄氧基)-3-甲氧基苯甲醛: 含有苄氧基,但在结构的其余部分有所不同。
独特性
4-(苄氧基)-5-氯吡啶-3-磺酰胺因其官能团的组合而独一无二,这些官能团赋予其特定的化学和生物特性。苄氧基的存在增强了其亲脂性,而氯原子和磺酰胺基团有助于其反应性和潜在的生物活性。这种独特的组合使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C12H11ClN2O3S |
|---|---|
分子量 |
298.75 g/mol |
IUPAC 名称 |
5-chloro-4-phenylmethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-6-15-7-11(19(14,16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,16,17) |
InChI 键 |
LTLJQKWDITYLJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)

![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)

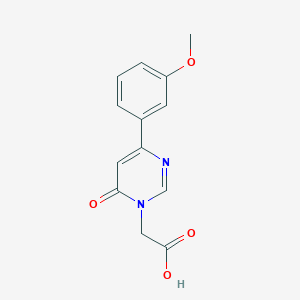
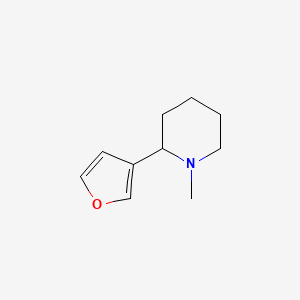

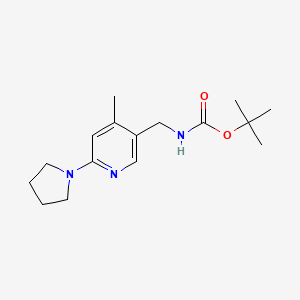

![6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
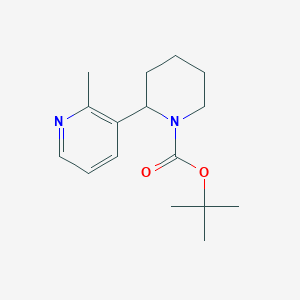
![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
